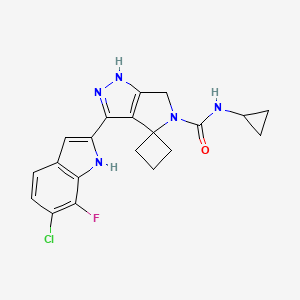

Pip5K1C-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19ClFN5O |

|---|---|

Molecular Weight |

399.8 g/mol |

IUPAC Name |

3-(6-chloro-7-fluoro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide |

InChI |

InChI=1S/C20H19ClFN5O/c21-12-5-2-10-8-13(24-17(10)16(12)22)18-15-14(25-26-18)9-27(20(15)6-1-7-20)19(28)23-11-3-4-11/h2,5,8,11,24H,1,3-4,6-7,9H2,(H,23,28)(H,25,26) |

InChI Key |

YTDADIAANXKICU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C(=C(C=C6)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pip5K1C-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pip5K1C-IN-2, also identified as compound 33 in its discovery publication, is a potent and selective inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).[1] This enzyme plays a pivotal role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key lipid second messenger.[2] Dysregulation of PIP5K1C activity has been implicated in various pathological conditions, including cancer and chronic pain, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of PIP5K1C. The primary molecular action is the prevention of the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] By blocking this critical step in the phosphoinositide signaling pathway, this compound effectively reduces the cellular pool of PI(4,5)P2. This reduction in PI(4,5)P2 levels subsequently modulates a wide array of downstream cellular processes that are dependent on this lipid second messenger, including actin cytoskeleton dynamics, vesicle trafficking, endocytosis, and signal transduction.[2][3]

Quantitative Data

The potency and selectivity of this compound and its analogues have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency of Pip5K1C Inhibitors

| Compound | Target | IC50 (nM) |

| This compound (Compound 33) | PIP5K1C | 5.9 |

| Pip5K1C-IN-1 (Compound 30) | PIP5K1C | 0.80 |

Data sourced from Ochiai et al., 2024.

Table 2: Cellular Target Engagement of Pip5K1C Inhibitors

| Compound | Cell Line | Concentration (µM) | Target Engagement (% Inhibition) |

| This compound (Compound 33) | H1-HeLa | 1 | 86 |

| Pip5K1C-IN-1 (Compound 30) | H1-HeLa | 1 | 91 |

Data sourced from Ochiai et al., 2024, determined by KiNativ cellular kinase profiling.[2]

Table 3: Kinase Selectivity Profile

| Compound | Kinase Panel | Concentration (µM) | Inhibition |

| This compound (Compound 33) | >200 protein kinases, 13 lipid kinases | 1 | <50% inhibition against other kinases |

| Pip5K1C-IN-1 (Compound 30) | >200 protein kinases, 13 lipid kinases | 1 | <50% inhibition against other kinases |

Data sourced from Ochiai et al., 2024. This demonstrates high selectivity for PIP5K1C.[2]

Signaling Pathway

The signaling pathway affected by this compound is central to cellular function. The diagram below illustrates the point of inhibition and the downstream consequences.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Biochemical Assay for PIP5K1C Activity (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PIP5K1C enzyme

-

PI(4)P:PS substrate (Phosphatidylinositol 4-phosphate and Phosphatidylserine)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 2.5 µL of the diluted compound solution.

-

Add 2.5 µL of a solution containing PIP5K1C enzyme and PI(4)P:PS substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (KiNativ™)

This method uses an ATP probe to covalently label the ATP-binding site of kinases in cell lysates. Inhibition of a kinase by a compound prevents this labeling, which can be quantified by mass spectrometry.

Materials:

-

H1-HeLa cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer

-

KiNativ™ ATP probe

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Culture H1-HeLa cells to approximately 80% confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Treat the cell lysates with the KiNativ™ ATP probe.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS to identify and quantify the labeled peptides from PIP5K1C and other kinases.

-

Calculate the percent inhibition by comparing the abundance of the labeled PIP5K1C peptide in the treated sample to the vehicle control.

Conclusion

This compound is a highly potent and selective inhibitor of PIP5K1C that effectively blocks the production of PI(4,5)P2. Its well-defined mechanism of action, supported by robust biochemical and cellular data, establishes it as a valuable chemical probe for studying the roles of PIP5K1C in health and disease. For drug development professionals, its high selectivity and favorable pharmacokinetic properties in preclinical models suggest a promising starting point for the development of novel therapeutics targeting PIP5K1C-driven pathologies. Further research utilizing this compound is anticipated to provide deeper insights into the complex biology of phosphoinositide signaling.

References

Pip5K1C-IN-2: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of Pip5K1C-IN-2, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). The document details the scientific background of PIP5K1C, the discovery of this compound through a high-throughput screening and subsequent medicinal chemistry optimization, its quantitative biochemical and cellular activity, and the experimental protocols employed in its characterization. Included are signaling pathway and experimental workflow diagrams to visually represent the key processes involved in its development and mechanism of action.

Introduction to PIP5K1C

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C), also known as PIP5KIγ, is a lipid kinase that plays a crucial role in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger.[1] PI(4,5)P2 is a precursor for other important signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) and is itself involved in regulating a wide array of cellular processes. These include signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility.[1] Given its central role in cellular function, PIP5K1C has emerged as a potential therapeutic target for various diseases, including chronic pain and certain types of cancer.[2]

Discovery of this compound

This compound (also referred to as compound 33) was identified through a multi-step discovery process initiated by a high-throughput screening (HTS) of a kinase-focused compound library.[3]

The initial HTS campaign identified a series of pyrazole-urea analogs with moderate activity against PIP5K1C.[3] Subsequent medicinal chemistry efforts, employing a scaffold-hopping approach, led to the discovery of a more potent inhibitor series based on a bicyclic pyrazole core.[3] Structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of these compounds. This optimization process ultimately led to the identification of this compound as a highly potent and selective inhibitor of PIP5K1C.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related compound.

Table 1: In Vitro Potency of this compound [4]

| Compound | Target | IC50 (µM) |

| This compound (Compound 33) | PIP5K1C | 0.0059 |

Table 2: Cellular Activity and Pharmacokinetic Properties of this compound and a Related Compound [5]

| Compound | Cellular Engagement (KiNativ, % Inhibition @ 1µM in H1-HeLa cells) | Mouse Total Clearance (CLtot) (mL/min/kg) |

| Compound 30 | 91% | 13 |

| This compound (Compound 33) | 86% | 19 |

Signaling Pathways and Experimental Workflows

PIP5K1C Signaling Pathway

Caption: PIP5K1C catalyzes the conversion of PI(4)P to PI(4,5)P2, which is inhibited by this compound.

Drug Discovery and Development Workflow

References

- 1. uniprot.org [uniprot.org]

- 2. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Function of PIP5K1C

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), also known as PIPKIγ, is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2). As a central signaling molecule, PIP2 regulates a vast array of cellular processes, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, cell adhesion, and migration. Consequently, PIP5K1C has emerged as a key player in various physiological and pathological contexts, ranging from synaptic transmission and immune response to cancer progression and chronic pain. This document provides a comprehensive overview of PIP5K1C's enzymatic function, its involvement in cellular signaling pathways, its physiological roles, and its implications as a therapeutic target.

Core Enzymatic Function

The primary function of PIP5K1C is to catalyze the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns4P) at the 5'-hydroxyl position of the inositol ring, producing PtdIns(4,5)P2.[1][2][3][4] This reaction is a principal pathway for the generation of the bulk of cellular PtdIns(4,5)P2.[3] PtdIns(4,5)P2 is a versatile lipid second messenger that can act directly by recruiting and activating proteins at the cell membrane or serve as a precursor for other critical signaling molecules, such as inositol 1,4,5-trisphosphate (IP3), diacylglycerol (DAG), and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][4]

Key Signaling Pathways and Cellular Roles

PIP5K1C is a nexus for numerous signaling pathways, governing fundamental cellular activities. Its localization and activity are tightly regulated, often through protein-protein interactions and post-translational modifications.

Actin Cytoskeleton and Cell Motility

PIP5K1C is a master regulator of the actin cytoskeleton. The PtdIns(4,5)P2 it produces directly interacts with a multitude of actin-binding proteins to control actin polymerization and remodeling. This function is central to cell migration, where PIP5K1C is required for the formation of the uropodium (the trailing edge of a migrating cell) and the retraction of the cell rear.[1][3][4] It also mediates RAC1-dependent reorganization of actin filaments.[1][3][4] In phagocytosis, PIP5K1C, along with its isoform PIP5K1A, orchestrates sequential actin remodeling steps, with PIP5K1C promoting particle attachment by generating a PtdIns(4,5)P2 pool that facilitates controlled actin depolymerization.[1][3][4]

Focal Adhesion Dynamics

The enzyme plays a crucial role in the dynamics of focal adhesions—large protein complexes that link the actin cytoskeleton to the extracellular matrix. PIP5K1C modulates the targeting of talins (TLN1 and TLN2) to the plasma membrane, which is a critical step for their assembly into focal adhesions.[1][4] The interaction between PIP5K1C and talin stimulates the kinase's activity and is essential for regulating the connection between talins and beta-integrins.[1][2] Phosphorylation of PIP5K1C on Tyr-649 is necessary for its targeting to focal adhesions.[2]

References

Pip5K1C-IN-2: A Technical Guide to a Potent and Selective Chemical Probe for PIP5K1C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (PIP5K1C, also known as PIPKIγ) is a critical enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a key signaling lipid that regulates a multitude of cellular processes, including cytoskeletal dynamics, membrane trafficking, ion channel function, and cell adhesion. Given its central role, dysregulation of PIP5K1C activity has been implicated in various diseases, including cancer and chronic pain, making it an attractive target for therapeutic intervention. The development of potent and selective chemical probes is essential for dissecting the complex biology of PIP5K1C and for validating it as a drug target. This technical guide provides an in-depth overview of Pip5K1C-IN-2, a novel and potent inhibitor of PIP5K1C, intended to serve as a valuable tool for researchers in the field.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 33 in initial discovery literature) is a small molecule inhibitor that demonstrates high potency and selectivity for PIP5K1C.[1][2] Its discovery marks a significant advancement in the available toolset for studying PIP5K1C function.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related, well-characterized PIP5K1C inhibitor, UNC3230, for comparative purposes.

Table 1: In Vitro Potency of PIP5K1C Inhibitors

| Compound | Target | IC50 (µM) | Assay |

| This compound | PIP5K1C | 0.0059 | Biochemical Kinase Assay |

| UNC3230 | PIP5K1C | ~0.041 | Microfluidic Mobility Shift Assay |

Table 2: Kinase Selectivity Profile of this compound

A comprehensive kinase selectivity panel for this compound has been reported to show high levels of selectivity.[1][2] Detailed percentage inhibition data against a panel of kinases is typically found in the supplementary materials of the primary publication.

Table 3: Kinase Selectivity Profile of UNC3230

| Kinase | Kd (µM) |

| PIP5K1C | <0.2 |

| PIP4K2C | <0.2 |

Note: UNC3230 also demonstrates strong inhibition of PIP4K2C.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for key experiments relevant to the characterization of this compound.

In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a common method for measuring the in vitro activity of PIP5K1C and the potency of its inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PIP5K1C

-

This compound

-

Phosphatidylinositol 4-phosphate (PI(4)P)

-

Phosphatidylserine (PS)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Substrate Preparation: Prepare a lipid substrate solution containing PI(4)P and PS in the kinase assay buffer. A common concentration is a 1:1 mixture of PI(4)P and PS at a final concentration of 50 µM each. Sonicate the lipid solution to form vesicles.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound solution to the wells of the assay plate.

-

Add 2.5 µL of the lipid substrate solution to each well.

-

Add 2.5 µL of a solution containing recombinant PIP5K1C enzyme in kinase assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure the reaction is in the linear range.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for PIP5K1C (typically 10-100 µM).

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular PI(4,5)P2 Quantification Assay

This protocol provides a general framework for measuring changes in cellular PI(4,5)P2 levels in response to treatment with a PIP5K1C inhibitor.

Materials:

-

Cultured cells (e.g., HEK293, HeLa)

-

This compound

-

Cell culture medium and supplements

-

Lipid extraction reagents (e.g., Chloroform, Methanol, HCl)

-

PI(4,5)P2 Mass ELISA Kit (Echelon Biosciences or similar)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-24 hours).

-

-

Lipid Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids using a suitable method, such as a Bligh-Dyer extraction with a chloroform/methanol/water solvent system.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

PI(4,5)P2 Quantification:

-

Resuspend the dried lipid film in the assay buffer provided with the ELISA kit.

-

Follow the manufacturer's instructions for the PI(4,5)P2 Mass ELISA. This typically involves incubating the lipid samples in wells coated with a PI(4,5)P2-binding protein, followed by detection with a specific antibody and a colorimetric or fluorometric substrate.

-

-

Data Normalization and Analysis:

-

Measure the absorbance or fluorescence using a plate reader.

-

Generate a standard curve using the provided PI(4,5)P2 standards.

-

Determine the concentration of PI(4,5)P2 in each sample from the standard curve.

-

Normalize the PI(4,5)P2 levels to the total protein concentration of the cell lysate from a parallel plate to account for differences in cell number.

-

Analyze the dose-dependent effect of this compound on cellular PI(4,5)P2 levels.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs is crucial for understanding. The following diagrams were generated using Graphviz (DOT language).

PI(4,5)P2 Signaling Pathway

Caption: PI(4,5)P2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Inhibitor Profiling

Caption: Workflow for determining the in vitro potency of this compound.

Logic Diagram for Cellular Target Engagement and Downstream Effects

Caption: Logical progression from cellular treatment to phenotypic outcome.

References

Characterizing the Isoform Selectivity of a Novel Pip5K1C Inhibitor: A Technical Guide

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a critical enzyme in cellular signaling, catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key second messenger and a precursor for other important signaling molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG). Given its role in a multitude of cellular processes including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics, Pip5K1C has emerged as a promising target for therapeutic intervention in various diseases.

The development of potent and selective inhibitors of Pip5K1C is a key objective for researchers in both academia and the pharmaceutical industry. A crucial aspect of the preclinical characterization of any novel Pip5K1C inhibitor is the determination of its isoform selectivity. The Pip5K1 family consists of three isoforms: Pip5K1A, Pip5K1B, and Pip5K1C, which share a high degree of homology within their kinase domains but exhibit distinct subcellular localizations and functions. Furthermore, alternative splicing of the PIP5K1C gene gives rise to different splice variants, each with unique functional roles. Therefore, a thorough understanding of an inhibitor's activity against all Pip5K1 isoforms is essential to predict its biological effects and potential off-target liabilities.

This technical guide provides a comprehensive overview of the methodologies and data presentation strategies for characterizing the isoform selectivity of a novel Pip5K1C inhibitor, exemplified by the hypothetical molecule "Pip5K1C-IN-2". While public domain data for a compound specifically named "this compound" is not available, this document outlines the essential experimental framework for such a characterization.

Data Presentation: Summarizing Isoform Selectivity

Clear and concise presentation of quantitative data is paramount for the comparative analysis of inhibitor potency and selectivity. The following tables illustrate a structured approach to summarizing key experimental findings for a compound like this compound.

Table 1: Biochemical Potency of this compound against Pip5K1 Isoforms

| Kinase Target | IC50 (nM) | Assay Method |

| Pip5K1A | 1,200 | ADP-Glo |

| Pip5K1B | 850 | ADP-Glo |

| Pip5K1C | 25 | ADP-Glo |

Table 2: Cellular Potency of this compound

| Cell Line | Target Engagement (IC50, nM) | Pathway Modulation (IC50, nM) | Assay Method |

| HEK293 | 50 | 150 (p-AKT) | NanoBRET |

| A375 | 75 | 200 (p-AKT) | Western Blot |

Table 3: Kinome-Wide Selectivity Profile of this compound (Select Panel)

| Kinase Target | % Inhibition @ 1 µM |

| PI3Kα | < 5 |

| PI3Kβ | < 5 |

| PI3Kδ | 8 |

| PI3Kγ | 12 |

| mTOR | < 5 |

| ATM | < 5 |

| ATR | 7 |

| DNA-PK | 6 |

Signaling Pathway and Experimental Workflow

Visualizing the signaling context and the experimental approach is crucial for understanding the rationale behind the selectivity profiling.

Caption: Pip5K1C signaling pathway and point of inhibition.

Caption: Experimental workflow for determining isoform selectivity.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a reliable selectivity assessment.

Biochemical Isoform Selectivity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human Pip5K1A, Pip5K1B, and Pip5K1C enzymes

-

This compound (or other test compound)

-

Substrate: Phosphatidylinositol 4-phosphate (PI(4)P)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

-

Kinase Reaction:

-

Add assay buffer, the respective Pip5K1 isoform, and the lipid substrate (PI(4)P) to each well of the plate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the inhibitor to the target kinase within living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids for expressing Pip5K1A, Pip5K1B, and Pip5K1C as NanoLuc® fusion proteins

-

NanoBRET™ fluorescent tracer

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well cell culture plates

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the appropriate Pip5K1 isoform-NanoLuc® fusion vector.

-

Plate the transfected cells into a 96-well plate and incubate for 24 hours.

-

-

Assay Execution:

-

Prepare serial dilutions of this compound.

-

Remove the culture medium from the cells and replace it with Opti-MEM® containing the NanoBRET™ tracer and the various concentrations of this compound.

-

Incubate for 2 hours at 37°C in a CO₂ incubator.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the raw BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to the vehicle control.

-

Plot the corrected BRET ratio versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Downstream Pathway Modulation (Western Blot for p-AKT)

This method assesses the functional consequence of Pip5K1C inhibition by measuring the phosphorylation of a downstream signaling molecule, such as AKT.

Materials:

-

A suitable cell line (e.g., A375)

-

This compound

-

Growth factors (e.g., EGF or IGF) to stimulate the pathway

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-AKT signal to the total AKT and loading control signals.

-

Plot the normalized p-AKT levels versus the inhibitor concentration to determine the IC50 for pathway inhibition.

-

Conclusion

A rigorous and multi-faceted approach is essential for the comprehensive characterization of a novel Pip5K1C inhibitor's isoform selectivity. By combining biochemical assays to determine enzymatic potency, cellular assays to confirm target engagement and pathway modulation in a physiological context, and broad kinome screening to identify potential off-targets, researchers can build a robust selectivity profile. This detailed understanding is critical for advancing a lead compound through the drug discovery pipeline and for ultimately developing a safe and effective therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a framework for achieving this crucial objective.

In-Depth Technical Guide: The Structural Basis of Pip5K1C-IN-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis for the inhibition of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) by the potent and selective inhibitor, Pip5K1C-IN-2. This document details the binding hypothesis, quantitative inhibitory data, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in kinase drug discovery and cell signaling.

Executive Summary

Pip5K1C is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key second messenger involved in a multitude of cellular processes including signal transduction, cytoskeletal dynamics, and membrane trafficking.[1][2] Dysregulation of PIP5K1C activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. This compound (also known as compound 33) has emerged as a highly potent and selective inhibitor of PIP5K1C.[3][4] This guide elucidates the foundational principles of its inhibitory action, leveraging data from the primary research that led to its discovery.

Structural Basis of Inhibition: A Hinge-Binding Hypothesis

In the absence of a co-crystal structure of Pip5K1C with its inhibitor, the structural basis of this compound's activity is understood through a well-supported hypothesis derived from structure-activity relationship (SAR) studies. The core of this hypothesis centers on the interaction of the inhibitor's bicyclic pyrazole moiety with the hinge region of the kinase's ATP-binding pocket.

The pyrazole scaffold is proposed to form crucial hydrogen bonds with the backbone of the hinge region, a common binding motif for ATP-competitive kinase inhibitors.[3] This interaction is believed to anchor the inhibitor in the active site, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of its substrate, phosphatidylinositol-4-phosphate (PI4P).

Further evidence supporting this hypothesis comes from the analysis of related compounds. For instance, the introduction of bulky substituents, such as a cyclobutyl group, in a position that would sterically clash with the hinge region, was found to reduce the inhibitor's potency.[3] This suggests that a precise fit within the hinge region is critical for effective inhibition.

Quantitative Inhibitory Data

This compound demonstrates exceptional potency and selectivity for PIP5K1C. The following tables summarize the key quantitative data for this inhibitor and related compounds.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | PIP5K1C IC50 (µM) |

| This compound (Compound 33) | 0.0059 |

| Compound 30 | 0.0062 |

| Compound 5 | 0.048 |

Data sourced from Ochiai et al., ACS Med. Chem. Lett. 2024.[3]

Table 2: Kinase Selectivity Profile of this compound (Compound 33)

| Kinase Target | Percent Inhibition at 1 µM |

| PIP5K1C | >95% |

| Panel of >200 Protein Kinases | <50% |

| Panel of 13 Lipid Kinases | <50% |

Data from cellular kinase profiling using the KiNativ platform in Jurkat cell lysates.[3]

Signaling Pathway Context

PIP5K1C is a central node in phosphoinositide signaling. Its inhibition by this compound has direct consequences on downstream cellular events. The primary effect is the reduction of PI(4,5)P2 levels, which in turn impacts a variety of signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound 33)

The synthesis of this compound and its bicyclic pyrazole analogs follows a multi-step synthetic route. A general overview is provided below.

General Procedure:

-

Cyclization: The initial step involves the cyclization of appropriate starting materials to form the core bicyclic structure.

-

Pyrazole Ring Formation: The pyrazole ring is constructed through condensation with hydrazine.

-

Protection and Functionalization: The pyrazole nitrogen is protected, followed by a Sandmeyer reaction to introduce a handle for subsequent coupling.

-

Suzuki-Miyaura Coupling: The desired aryl or heteroaryl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction.

-

Deprotection and Urea Formation: Following deprotection of the pyrazole, the final urea linkage is formed to yield the target inhibitor.

For detailed reaction conditions, reagent specifications, and purification methods, please refer to the supporting information of the primary publication by Ochiai et al.[3]

In Vitro PIP5K1C Kinase Assay (ADP-Glo™ Format)

The in vitro potency of this compound was determined using a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human PIP5K1C enzyme

-

This compound (or other test compounds)

-

PIP5K1C substrate: PI(4)P

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96- or 384-well white assay plates

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

-

Kinase Reaction:

-

Add PIP5K1C enzyme to the wells of the assay plate.

-

Add the diluted inhibitor.

-

Initiate the kinase reaction by adding a mixture of the PI(4)P substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling (KiNativ™)

The selectivity of this compound was assessed using the KiNativ™ platform, a cellular proteomics approach to profile kinase inhibitor targets.

General Principle:

-

Cell Treatment: Live cells (e.g., Jurkat) are treated with the inhibitor (this compound) or a vehicle control.

-

Lysate Preparation: The cells are lysed to release the proteome.

-

Probe Labeling: The lysates are treated with a biotinylated, irreversible ATP-reactive probe. This probe covalently labels the active sites of kinases that are not occupied by the inhibitor.

-

Enrichment and Digestion: The probe-labeled proteins are enriched using streptavidin beads and then digested into peptides.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

-

Data Interpretation: A decrease in the abundance of a particular kinase peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor is binding to and protecting that kinase from probe labeling.

This method provides a comprehensive profile of the inhibitor's targets within a cellular context.[3]

Conclusion

This compound is a groundbreaking tool for the study of PIP5K1C biology and a promising starting point for the development of novel therapeutics. Its high potency and selectivity are attributed to its unique bicyclic pyrazole structure, which is hypothesized to bind to the hinge region of the kinase's ATP pocket. The data and protocols presented in this guide offer a detailed framework for understanding and utilizing this important chemical probe in future research endeavors.

References

An In-depth Technical Guide to PtdIns(4,5)P2 Synthesis and the Selective Inhibitor Pip5K1C-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and signaling functions of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), with a particular focus on the role of phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). Furthermore, this guide details the characteristics and experimental applications of Pip5K1C-IN-2, a potent and selective inhibitor of PIP5K1C, alongside data for the well-characterized inhibitor UNC3230 as a reference.

The Central Role of PtdIns(4,5)P2 in Cellular Signaling

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, predominantly found in the inner leaflet of the plasma membrane, that plays a critical role in regulating a multitude of cellular processes.[1] It functions as a key signaling molecule, acting as a precursor to second messengers and as a docking site for various proteins.

PtdIns(4,5)P2 is synthesized through two primary pathways. The major route involves the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns(4)P) at the 5-position of the inositol ring by Type I phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks).[2] A less prominent pathway involves the phosphorylation of phosphatidylinositol 5-phosphate (PtdIns(5)P) at the 4-position by Type II phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks).[2] Given that the cellular concentration of PtdIns(4)P is significantly higher than that of PtdIns(5)P, the PIP5K-mediated pathway is considered the principal source of PtdIns(4,5)P2.[2]

The functions of PtdIns(4,5)P2 are diverse and essential for cellular homeostasis. It is a substrate for phospholipase C (PLC), which hydrolyzes it into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, PtdIns(4,5)P2 is a substrate for Class I phosphoinositide 3-kinases (PI3Ks), which phosphorylate it to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a crucial mediator of cell growth, proliferation, and survival.[3] Beyond its role as a precursor, PtdIns(4,5)P2 itself directly interacts with and regulates the function of numerous proteins, including ion channels, transporters, and components of the actin cytoskeleton, thereby influencing processes such as endocytosis, exocytosis, and cell migration.[1][4]

PIP5K1C: A Key Regulator of PtdIns(4,5)P2 Synthesis

There are three mammalian isoforms of Type I phosphatidylinositol-4-phosphate 5-kinases: PIP5K1A, PIP5K1B, and PIP5K1C (also known as PIP5K1γ).[5] PIP5K1C is highly expressed in the brain and dorsal root ganglion (DRG) neurons.[6] Genetic studies in mice have demonstrated the critical role of PIP5K1C in neuronal function and development. Homozygous knockout of the Pip5k1c gene is lethal within 24 hours of birth, with the mice exhibiting about a 50% reduction in brain PtdIns(4,5)P2 levels.[6] This highlights the indispensable role of PIP5K1C in generating a significant portion of the PtdIns(4,5)P2 pool in the nervous system.[6]

PIP5K1C is involved in a wide array of cellular processes, including receptor-mediated calcium signaling, actin cytoskeletal dynamics, endocytosis, and exocytosis.[6] Its activity is crucial for maintaining the plasma membrane pool of PtdIns(4,5)P2 required for synaptic vesicle endocytosis and exocytosis.[7]

This compound and UNC3230: Potent and Selective Inhibitors of PIP5K1C

The development of selective inhibitors for PIP5K1C has been instrumental in dissecting its specific functions and exploring its therapeutic potential.

This compound is a potent and selective inhibitor of PIP5K1C with a reported half-maximal inhibitory concentration (IC50) of 5.9 nM.[8]

UNC3230 is another well-characterized, potent, and ATP-competitive inhibitor of PIP5K1C, with a reported IC50 of approximately 41 nM.[2][6] Due to the availability of more extensive public data for UNC3230, it will be used as a representative example for quantitative analysis in this guide.

Quantitative Data for PIP5K1C Inhibitors

The following tables summarize the available quantitative data for this compound and UNC3230.

| Inhibitor | Target | IC50 (nM) | Assay | Reference |

| This compound | PIP5K1C | 5.9 | Not Specified | [8] |

| UNC3230 | PIP5K1C | ~41 | Microfluidic Mobility Shift Assay | [6] |

| UNC3230 | PIP5K1C | 120 | Not Specified | [9] |

Table 1: In vitro potency of Pip5K1C inhibitors.

| Kinase | Percent Inhibition at 1 µM UNC3230 |

| PIP5K1C | >95% |

| PIP4K2C | >95% |

| PIP5K1A | <10% |

| PIK3CA (PI3Kα) | <10% |

| PIK3CB (PI3Kβ) | <10% |

| PIK3CD (PI3Kδ) | <10% |

| PIK3CG (PI3Kγ) | <10% |

| And a panel of over 140 other kinases | <10% for most |

Table 2: Kinase selectivity profile of UNC3230. Data is representative and compiled from publicly available information.[6][10] Note: While highly selective, UNC3230 also inhibits PIP4K2C, another kinase that can produce PtdIns(4,5)P2.

| Parameter | Value | Conditions | Reference |

| PtdIns(4,5)P2 reduction in DRG neurons | ~45% | 100 nM UNC3230 | [8] |

| LPA-evoked calcium signaling in DRG neurons | Significantly reduced | 100 nM UNC3230 | [8] |

| Thermal hyperalgesia and mechanical allodynia | Significantly blunted | 2 nmol UNC3230 (intrathecal) | [8] |

Table 3: Cellular and in vivo activity of UNC3230.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PIP5K1C and its inhibitors.

PIP5K1C Kinase Assay (ADP-Glo™ Format) for IC50 Determination

This protocol describes a luminescent-based assay to measure the activity of PIP5K1C and determine the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PIP5K1C enzyme

-

PtdIns(4)P substrate

-

ATP

-

This compound or other test inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Add 2 µL of a solution containing the PIP5K1C enzyme and PtdIns(4)P substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 5 µL.

-

-

Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Immunofluorescence Staining for PtdIns(4,5)P2 Visualization in Cultured Cells

This protocol describes the visualization of cellular PtdIns(4,5)P2 pools using immunofluorescence microscopy.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-PtdIns(4,5)P2 antibody (e.g., mouse monoclonal)

-

Secondary antibody: fluorophore-conjugated anti-mouse IgG

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips to the desired confluency. Treat with this compound or vehicle for the desired time.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-PtdIns(4,5)P2 primary antibody in the blocking solution. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways involving PtdIns(4,5)P2 and a typical workflow for inhibitor screening.

Figure 1: PtdIns(4,5)P2 Synthesis and Downstream Signaling Pathways.

Figure 2: Workflow for PIP5K1C Kinase Assay (ADP-Glo™).

Figure 3: Workflow for Immunofluorescence Staining of PtdIns(4,5)P2.

This guide provides a foundational understanding of PtdIns(4,5)P2 synthesis, the role of PIP5K1C, and the utility of the selective inhibitor this compound. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the multifaceted roles of this critical signaling pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. UNC 3230 | Other Kinases | Tocris Bioscience [tocris.com]

- 4. promega.es [promega.es]

- 5. ulab360.com [ulab360.com]

- 6. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content.protocols.io [content.protocols.io]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. immune-system-research.com [immune-system-research.com]

Pip5K1C-IN-2: A Technical Guide for Lipid Kinase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores Pip5K1C-IN-2, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its application in studying lipid kinase biology.

Introduction to Pip5K1C and the Role of this compound

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a crucial enzyme that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid involved in a multitude of cellular processes.[1] These processes include signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1] Given its central role, dysregulation of PIP5K1C has been implicated in various diseases, including cancer and chronic pain, making it a significant target for therapeutic intervention.[2][3]

This compound (also referred to as compound 33) is a novel, potent, and selective small molecule inhibitor of PIP5K1C.[2][4] It belongs to a class of bicyclic pyrazole compounds developed to provide researchers with a valuable tool to investigate the complex biology of PIP5K1C and the therapeutic potential of its inhibition.[2]

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of PIP5K1C. By binding to the kinase, it prevents the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI4P), thereby blocking the production of PI(4,5)P2. This targeted inhibition allows for the specific interrogation of cellular pathways and processes that are dependent on PIP5K1C-mediated PI(4,5)P2 synthesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (µM) | Reference |

| This compound (Compound 33) | PIP5K1C | 0.0059 | [2][4] |

Table 2: Kinase Selectivity Profile of this compound

A comprehensive kinase selectivity profile is crucial for a tool compound to ensure on-target effects. The primary literature reports high selectivity for this compound against a panel of other kinases.[2]

(Note: A detailed table of kinase selectivity with percentage inhibition at a specific concentration would be included here, based on the supplementary information of the primary research article. As the full supplementary data is not directly available through the search, a placeholder is provided.)

Table 3: Cellular Activity of this compound

| Compound | Cell Line | Assay | Results (% inhibition at 1 µM) | Reference |

| This compound (Compound 33) | H1-HeLa | KiNativ | 86% | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments involving the characterization and use of this compound.

In Vitro PIP5K1C Kinase Assay

This protocol is adapted from methods used to characterize novel PIP5K1C inhibitors.[6]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PIP5K1C.

Materials:

-

Recombinant human PIP5K1C (e.g., from Millipore)[6]

-

Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate[6]

-

ATP[6]

-

Assay Buffer (e.g., containing BSA, DTT, protease, and phosphatase inhibitors)[6]

-

This compound (dissolved in DMSO)

-

Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)[6]

Procedure:

-

Prepare a reaction mixture containing the assay buffer, fluorescently labeled PI(4)P substrate, and ATP at a concentration around the Km for PIP5K1C (e.g., 15 µM).[6]

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding recombinant PIP5K1C enzyme.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Analyze the reaction products using a microfluidic mobility shift assay to separate the fluorescently labeled substrate (PI(4)P) from the product (PI(4,5)P2).[6]

-

Quantify the amount of product formation in the presence of the inhibitor compared to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (KiNativ)

This protocol provides a general workflow for assessing the engagement of this compound with its target in a cellular context.[5]

Objective: To confirm that this compound can bind to and inhibit PIP5K1C in living cells.

Materials:

-

H1-HeLa cells (or other suitable cell line)

-

Cell culture medium and reagents

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Broad-spectrum kinase probe with a biotin tag

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS instrumentation and software

Procedure:

-

Culture H1-HeLa cells to the desired confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for a specified time.[5]

-

Lyse the cells to obtain a protein lysate.

-

Treat the lysate with a biotinylated acyl-phosphate probe that irreversibly labels the ATP-binding site of kinases. The binding of this compound will protect the active site of PIP5K1C from being labeled by the probe.

-

Enrich the labeled proteins using streptavidin-agarose beads.

-

Digest the enriched proteins with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.

-

A reduction in the signal for PIP5K1C in the inhibitor-treated sample compared to the control indicates target engagement. The percentage of inhibition can be calculated from the relative signal intensities.[5]

Visualizations

The following diagrams illustrate key concepts related to the study of Pip5K1C and the application of this compound.

Caption: The inhibitory action of this compound on the PIP5K1C signaling pathway.

Caption: A generalized experimental workflow for characterizing this compound.

References

- 1. uniprot.org [uniprot.org]

- 2. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pip5K1C-IN-2 In Vitro Kinase Assay

These application notes provide a detailed protocol for conducting an in vitro kinase assay for Phosphatidylinositol-4-Phosphate 5-Kinase 1 Gamma (Pip5K1C) to evaluate the inhibitory activity of compounds such as Pip5K1C-IN-2. This protocol is intended for researchers, scientists, and drug development professionals.

Principle

The Pip5K1C in vitro kinase assay is a biochemical method designed to measure the enzymatic activity of human Pip5K1C. The kinase catalyzes the transfer of a phosphate group from ATP to a lipid substrate, phosphatidylinositol 4-phosphate (PI(4)P), to produce phosphatidylinositol 4,5-bisphosphate (PIP2) and adenosine diphosphate (ADP). The activity of the kinase is determined by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity. This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that measures ADP production. The assay can be used to determine the potency of inhibitors, such as this compound, by measuring the reduction in kinase activity in their presence.

Signaling Pathway and Experimental Workflow

Pip5K1C Signaling Pathway

Caption: Pip5K1C phosphorylates PI(4)P to PIP2, a key step in phosphoinositide signaling.

Experimental Workflow

Caption: Workflow for the this compound in vitro kinase assay using the ADP-Glo™ method.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Human Pip5K1C, active | Reaction Biology | P16-102CG |

| PI(4)P:PS | Echelon | P-4008 |

| ATP, 10 mM Solution | Promega | V9101 |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| Kinase Dilution Buffer | Reaction Biology | K29-09 |

| This compound | Synthonix | S-900213 |

| DMSO | Sigma-Aldrich | D2650 |

| 384-well low-volume white plates | Corning | 3572 |

| Plate reader with luminescence capability | Varies | - |

Experimental Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate formats.

Reagent Preparation

-

Kinase Buffer: Prepare the kinase reaction buffer. A typical buffer may consist of 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT, and 0.02% (w/v) CHAPS.

-

Pip5K1C Enzyme Solution: Thaw the active Pip5K1C enzyme on ice. Prepare a working solution of the enzyme in chilled Kinase Dilution Buffer. The final concentration of the enzyme should be optimized for each batch, but a starting point of 3 nM can be used.[1]

-

Substrate Solution: Prepare the lipid substrate solution of PI(4)P:PS. The final concentration in the assay should be at its Km value or slightly above. A concentration of 50 µM PI(4)P:PS can be used as a starting point.[2]

-

ATP Solution: Prepare the ATP solution. The final concentration should be at its Km value. A concentration of 10-15 µM ATP is recommended.[1][2]

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Dilution Series: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations for IC₅₀ determination.

Assay Procedure

-

Dispense Compound: Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add Enzyme: Add 10 µL of the Pip5K1C enzyme solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Add 10 µL of the substrate/ATP mixture to each well to start the reaction. The final reaction volume is 21 µL.

-

Kinase Reaction Incubation: Incubate the plate for 40 minutes at room temperature.[1]

-

Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Incubate the plate for 40 minutes at room temperature to convert the ADP generated to ATP.

-

Luminescence Detection: Add 40 µL of Kinase Detection Reagent to each well.

-

Final Incubation: Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure Luminescence: Read the luminescence on a plate reader.

Data and Analysis

Controls

-

Positive Control (100% activity): Enzyme + Substrate + ATP + DMSO (no inhibitor).

-

Negative Control (0% activity): Substrate + ATP + DMSO (no enzyme).

IC₅₀ Determination

-

Calculate the percent inhibition for each concentration of this compound using the following formula:

% Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Optimized Assay Parameters

The following table summarizes recommended starting concentrations and incubation times for the Pip5K1C in vitro kinase assay. These may require further optimization depending on the specific enzyme batch and laboratory conditions.

| Parameter | Recommended Value | Reference |

| Pip5K1C Enzyme | 3 nM | [1] |

| PI(4)P:PS Substrate | 50 µM | [2] |

| ATP | 10-15 µM | [1][2] |

| Kinase Reaction Time | 40 minutes | [1] |

| DMSO Tolerance | < 1% | [1] |

Quality Control

-

Z'-factor: To assess the quality of the assay, calculate the Z'-factor using the positive and negative controls. A Z'-factor value between 0.5 and 1.0 indicates a robust and reliable assay. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

-

Signal-to-Background Ratio: Calculate the signal-to-background ratio by dividing the mean of the positive control by the mean of the negative control. A high ratio is desirable.

By following this detailed protocol, researchers can effectively perform an in vitro kinase assay to evaluate the inhibitory potential of compounds like this compound against Pip5K1C.

References

Application Notes and Protocols for Cell-Based Assays Using Pip5K1C-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pip5K1C-IN-2, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), in various cell-based assays. The protocols outlined below are intended to serve as a starting point for investigating the cellular functions of PIP5K1C and the therapeutic potential of its inhibition.

Introduction to this compound

Pip5K1C is a critical enzyme that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key signaling phospholipid involved in a multitude of cellular processes.[1][2] These processes include signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility.[3] Dysregulation of PIP5K1C activity has been implicated in various diseases, including cancer and chronic pain, making it an attractive therapeutic target.[4][5]

This compound (also referred to as compound 33 in some literature) is a novel, potent, and selective inhibitor of PIP5K1C with a reported half-maximal inhibitory concentration (IC50) of 0.0059 µM for the enzyme.[6] Its high potency and selectivity make it a valuable tool for elucidating the specific roles of PIP5K1C in cellular physiology and pathology.

Data Presentation

The following table summarizes the known quantitative data for this compound and provides a template for researchers to populate with their own experimental findings.

| Parameter | Value | Cell Line/Assay Conditions | Source |

| Enzymatic IC50 | 0.0059 µM | In vitro kinase assay | [6] |

| Cell Viability IC50 | User-defined | e.g., A549, 72h incubation | User-generated data |

| PIP2 Reduction | User-defined | e.g., HeLa, 24h treatment | User-generated data |

| Autophagy Induction | User-defined | e.g., U87-MG, 48h treatment | User-generated data |

| Actin Cytoskeleton Alteration | User-defined | e.g., MDA-MB-231, 6h treatment | User-generated data |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams have been generated.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your experiments, starting with a range around the enzymatic IC50 (e.g., 1 nM to 10 µM).

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., cancer cell lines like A549, HeLa, or U87-MG)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Cellular PIP2 Levels

This protocol describes the relative quantification of PIP2 levels using immunofluorescence.

Materials:

-

Cells of interest

-

This compound

-

Coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-PIP2 antibody

-

Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Once attached, treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate with the primary anti-PIP2 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity of the PIP2 staining at the plasma membrane using image analysis software (e.g., ImageJ).

Protocol 3: Autophagy Flux Assay (LC3-II Turnover)

This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess autophagic flux.

Materials:

-

Cells of interest

-

This compound

-

Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Primary antibody: anti-LC3B antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate. Treat the cells with this compound or vehicle control in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment). A typical treatment time with this compound could be 24-48 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with the primary anti-LC3B antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, which is further enhanced by the co-treatment with an autophagy inhibitor, indicates an induction of autophagic flux.

Protocol 4: F-Actin Staining for Cytoskeleton Analysis

This protocol allows for the visualization of the filamentous actin (F-actin) cytoskeleton.

Materials:

-

Cells of interest

-

This compound

-

Coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips. After attachment, treat with this compound or vehicle for a relatively short duration (e.g., 1-6 hours) to observe effects on the actin cytoskeleton.

-

Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Staining: Wash with PBS and incubate with fluorescently-conjugated phalloidin and DAPI for 30-60 minutes at room temperature in the dark.

-

Mounting and Imaging: Wash with PBS, mount, and image the cells using a fluorescence or confocal microscope.

-

Analysis: Observe and document changes in the F-actin organization, such as the formation or dissolution of stress fibers, changes in cell morphology, and the appearance of membrane ruffles.

By following these protocols and adapting them to your specific research needs, you can effectively utilize this compound to investigate the crucial roles of PIP5K1C in cellular function and disease.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. genecards.org [genecards.org]

- 3. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging with Pip5K1C-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pip5K1C-IN-2 is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), a key enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a crucial lipid second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1][2][3] By inhibiting PIP5K1C, this compound allows for the acute depletion of cellular PIP2 pools, making it a valuable tool for studying the dynamic roles of PIP2 in living cells.

These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to investigate its impact on cellular signaling pathways that are dependent on PIP2. The protocols focus on two primary downstream effects of PIP2 modulation: direct visualization of PIP2 depletion using fluorescent biosensors and the measurement of intracellular calcium mobilization, a consequence of PIP2 hydrolysis.

Product Information: this compound and its Analog UNC3230

While specific quantitative data for this compound is emerging, extensive information is available for its close structural and functional analog, UNC3230. This information can be used as a strong starting point for experimental design.

| Property | This compound | UNC3230 (Analog) |

| Target | PIP5K1C | PIP5K1C, PIP4K2C |

| IC50 | 0.0059 µM (5.9 nM)[4] | ~41 nM[5][6] |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF (~30 mg/ml). Sparingly soluble in aqueous solutions.[7][8][9] | |

| Cell Permeability | Assumed to be cell-permeable for live-cell applications. | Demonstrated to be active in live cells.[5][10] |